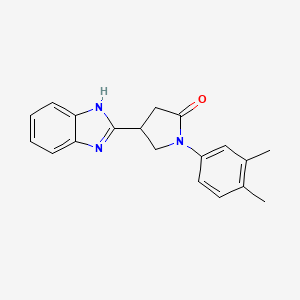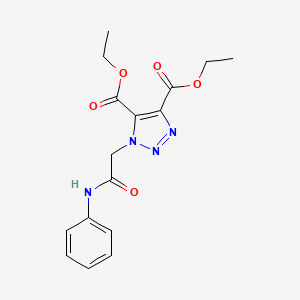![molecular formula C25H24N6O3S B11426536 N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11426536.png)
N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our protagonist, N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide (let’s call it “NDQMS” for short), is a mouthful of a molecule. But fear not! We’ll break it down.
Structure: NDQMS consists of several intriguing components
Preparation Methods
Synthetic Routes:: NDQMS doesn’t just pop into existence; it has its own origin story. Here are some synthetic routes:
Multistep Synthesis: Chemists perform a series of reactions to assemble NDQMS. Think of it as a molecular puzzle—each step adds a piece.
Condensation Reactions: These reactions link smaller molecules together. For NDQMS, condensation reactions involving benzimidazole and quinoxaline precursors are key.
Amidation: The sulfonamide tail is attached via an amidation reaction. It’s like stitching a fancy cape onto our hero.
Industrial Production:: NDQMS isn’t mass-produced like smartphones, but it’s essential for research. Labs synthesize it in smaller quantities using the methods above.
Chemical Reactions Analysis
NDQMS is no wallflower; it dances with other molecules. Here’s its repertoire:
Oxidation: NDQMS can lose electrons (oxidation) or gain them (reduction). It’s a chemistry tango!
Substitution: Sometimes, parts of NDQMS swap places with other atoms or groups. Imagine a molecular game of musical chairs.
Common Reagents: Think of reagents as NDQMS’s dance partners. They include acids, bases, and catalysts.
Major Products: NDQMS participates in various reactions, yielding diverse products. Some become new compounds, while others remain intermediates.
Scientific Research Applications
NDQMS is a versatile actor:
Medicine: It’s like a Swiss Army knife for drug development. Researchers explore its antibacterial, antitumor, and anti-inflammatory potential.
Chemistry: NDQMS stars in organic synthesis, catalysis, and materials science.
Biology: It interacts with proteins, DNA, and enzymes. Imagine NDQMS as a backstage crew member in the cellular theater.
Mechanism of Action
NDQMS’s backstage pass reveals its secrets:
Targets: It binds to specific proteins or receptors. Picture NDQMS as a backstage VIP, shaking hands with the stars.
Pathways: NDQMS influences cellular pathways. It’s like adjusting the theater lights to set the mood.
Comparison with Similar Compounds
NDQMS isn’t a solo act:
Unique Traits: NDQMS stands out due to its specific structure and properties.
Similar Compounds: Its cousins include clemizole, etonitazene, and astemizole. They’re like NDQMS’s chemical relatives.
Properties
Molecular Formula |
C25H24N6O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[3-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H24N6O3S/c1-15-5-9-18(10-6-15)35(33,34)29-24-23(28-20-13-16(2)7-11-19(20)27-24)26-17-8-12-21-22(14-17)31(4)25(32)30(21)3/h5-14H,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
OSHURJUGGJBOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)C)N=C2NC4=CC5=C(C=C4)N(C(=O)N5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethoxyphenyl)-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B11426461.png)

![2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11426487.png)

![3-cyclohexyl-8-(2,5-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426491.png)
![dimethyl 1-(1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426494.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11426501.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11426509.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11426518.png)
![N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11426520.png)
![7-(2-ethoxyethyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11426521.png)
![4-methyl-N-(3-{[2-(morpholin-4-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11426522.png)
![(2E)-2-[4-(diethylamino)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426528.png)
